Biochemical IRAK1 vs. IRAK4 Selectivity: JH-X-119-01 vs. PF-05388169 vs. IRAK4 Inhibitor Compound 26
JH-X-119-01 demonstrates complete discrimination between IRAK1 and IRAK4, inhibiting IRAK1 with an IC₅₀ of 9.3 nM while exhibiting no measurable inhibition of IRAK4 at concentrations up to 10 µM (the highest concentration tested) [1]. This >1000-fold selectivity window contrasts sharply with the inverse selectivity profile of IRAK4-selective inhibitors. PF-05388169 inhibits IRAK4 with an IC₅₀ of 0.094 nM but retains measurable IRAK1 activity (IC₅₀ = 65 nM), yielding >500-fold selectivity for IRAK4 over IRAK1 . Similarly, IRAK4 Inhibitor Compound 26 shows an IC₅₀ of 94 pM for IRAK4 versus 65 nM for IRAK1 . JH-X-119-01 is the only compound in this comparison set that provides unidirectional, exclusive IRAK1 inhibition without residual IRAK4 activity.
| Evidence Dimension | Biochemical inhibitory potency and selectivity between IRAK1 and IRAK4 |
|---|---|
| Target Compound Data | IRAK1 IC₅₀ = 9.3 nM; IRAK4 IC₅₀ >10,000 nM (no inhibition detected) |
| Comparator Or Baseline | PF-05388169: IRAK4 IC₅₀ = 0.094 nM, IRAK1 IC₅₀ = 65 nM; Compound 26: IRAK4 IC₅₀ = 0.094 nM, IRAK1 IC₅₀ = 65 nM |
| Quantified Difference | JH-X-119-01 selectivity ratio (IRAK4/IRAK1) >1075-fold; PF-05388169 selectivity ratio (IRAK1/IRAK4) = 691-fold favoring IRAK4; Compound 26 ratio = 691-fold favoring IRAK4 |
| Conditions | Biochemical kinase activity assay; JH-X-119-01 tested up to 10 µM; comparator data from published kinase profiling panels |
Why This Matters
For experiments designed to dissect IRAK1-specific signaling independent of IRAK4, only JH-X-119-01 provides a clean pharmacological tool without confounding IRAK4 inhibition at relevant concentrations.
- [1] Hatcher JM, Yang G, Wang L, et al. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma. ACS Med Chem Lett. 2020;11(11):2238-2243. View Source
